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molecular formula C10H20N4O2 B1195569 1,4,8,11-Tetraazacyclotetradecane-5,7-dione CAS No. 63972-19-0

1,4,8,11-Tetraazacyclotetradecane-5,7-dione

Cat. No. B1195569
M. Wt: 228.29 g/mol
InChI Key: BGVLBVASHIQNIO-UHFFFAOYSA-N
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Patent
US05811544

Procedure details

bisacylating 1,3-diaminopropane by reacting it with 2 equivalents of chloroacetyl chloride in the presence of an alkali metal carbonate and a chlorinated aliphatic hydrocarbon at a temperature of from 0° to 30° C. for a period of between 90 minutes and 4 hours to obtain the dichlorodiamide compound of formula I ##STR5## 2) cyclizing the dichlorodiamide compound prepared in the first step by reacting it with an quivalent amount of 1,3-diaminopropane in the presence of an alkali metal carbonate and acetonitrile at a temperature of from 78° to 83° C. for a period of between 20 and 30 hours to obtain dioxocyclam of formula II ##STR6## 3) reducing the dioxocyclam compound prepared in the second step by reacting it with sodium bis(2-methoxy-ethoxy) aluminum hydride in the presence of an aromatic hydrocarbon at a temperature of from 20° to 35° C. for a period of between 90 minutes and 4 hours to obtain 1,4,8,11-tetraazacyclotetradecane of formula III ##STR7##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aromatic hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:16][NH:15][CH2:14][CH2:13][NH:12][C:10](=O)[CH2:9][C:7](=O)[NH:6][CH2:5][CH2:4][NH:3][CH2:2]1.[H-].COCCO[Al+]OCCOC.[Na+].[H-]>>[NH:3]1[CH2:2][CH2:1][CH2:16][NH:15][CH2:14][CH2:13][NH:12][CH2:10][CH2:9][CH2:7][NH:6][CH2:5][CH2:4]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CNCCNC(=O)CC(=O)NCCNC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
Step Three
Name
aromatic hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in the second step
CUSTOM
Type
CUSTOM
Details
of from 20° to 35° C.
CUSTOM
Type
CUSTOM
Details
of between 90 minutes and 4 hours

Outcomes

Product
Name
Type
product
Smiles
N1CCNCCCNCCNCCC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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